molecular formula C17H21FN4O B7094462 N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide

Cat. No.: B7094462
M. Wt: 316.4 g/mol
InChI Key: SPCQEQLAMKYZIZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a pyrrolidinyl group. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-21-15(7-9-19-21)16-6-3-10-22(16)11-8-17(23)20-14-5-2-4-13(18)12-14/h2,4-5,7,9,12,16H,3,6,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQEQLAMKYZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCN2CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.

    Formation of the Pyrrolidine Ring: The next step involves the synthesis of the pyrrolidine ring. This can be done by reacting 1,4-dibromobutane with ammonia or a primary amine to form the pyrrolidine ring.

    Coupling of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Final Coupling Reaction: The final step involves coupling the 3-fluorophenyl group with the pyrazolyl-pyrrolidinyl intermediate to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide
  • N-(3-bromophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide
  • N-(3-methylphenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide

Uniqueness

N-(3-fluorophenyl)-3-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

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